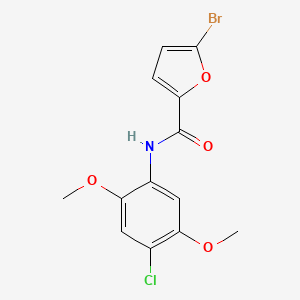

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO4/c1-18-10-6-8(11(19-2)5-7(10)15)16-13(17)9-3-4-12(14)20-9/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWYXBQNUZQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362310 | |

| Record name | 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314022-39-4 | |

| Record name | 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the following steps:

Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Amidation: The brominated furan is then reacted with 4-chloro-2,5-dimethoxyaniline to form the desired carboxamide. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Reagents include palladium catalysts and boronic acids. Conditions involve the use of a base like potassium phosphate and a solvent such as toluene or DMF (dimethylformamide).

Major Products Formed

Substitution Reactions: Products include various substituted furan carboxamides depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds where the furan ring is coupled with an aromatic ring from the boronic acid.

Scientific Research Applications

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

NBOMe Derivatives (Phenethylamine Scaffold)

- 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Shares the 4-chloro-2,5-dimethoxyphenyl group but differs in the backbone (phenethylamine vs. furan carboxamide). The ethanamine chain and benzylmethoxy group in 25C-NBOMe enhance serotonin receptor (5-HT2A) binding, leading to potent hallucinogenic effects . In contrast, the furan carboxamide’s planar structure and lack of a basic nitrogen may reduce CNS penetration and receptor affinity. Activity: 25C-NBOMe exhibits EC50 values of 0.3–1.2 nM at 5-HT2A receptors, whereas the furan carboxamide’s activity is uncharacterized .

Furan Carboxamide Derivatives

- 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide :

- Differs in phenyl substitution (4-bromo vs. 4-chloro-2,5-dimethoxy).

- Physicochemical Properties :

- Molecular weight: 344.99 g/mol (vs. ~385.6 g/mol for the target compound, estimated from methoxy and chloro additions).

- XlogP: 4.5 (indicative of high lipophilicity) . The target compound’s additional methoxy groups may reduce logP slightly due to increased polarity.

Bis-Azo Compounds

- 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] :

Data Table: Comparative Analysis

Pharmacological Implications

- However, the absence of a basic amine in the furan carboxamide likely limits receptor binding compared to NBOMe derivatives .

- Toxicity Considerations : NBOMe compounds are associated with severe neurotoxicity (e.g., seizures, hyperthermia) at doses >1 mg . While the furan carboxamide lacks the phenethylamine backbone linked to NBOMe toxicity, its bromo and chloro substituents may pose metabolic challenges (e.g., hepatic oxidation).

Biological Activity

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is an organic compound belonging to the furan carboxamide class. Its structure features a bromine atom at the 5th position of the furan ring, a chloro group at the 4th position, and two methoxy groups located at the 2nd and 5th positions of the phenyl ring. This unique configuration imparts distinctive chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : The furan ring is brominated at the 5th position using bromine or a brominating agent like N-bromosuccinimide (NBS).

- Amidation : The brominated furan is reacted with 4-chloro-2,5-dimethoxyaniline in the presence of coupling agents such as EDCI and bases like triethylamine.

Chemical Characteristics

- Molecular Formula : C13H11BrClNO4

- Molecular Weight : 360.588 g/mol

- Density : 1.586 g/cm³

- Boiling Point : 375.4ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. This interaction may alter their activity, leading to various biological effects such as antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- In vitro assays have demonstrated its effectiveness against various cancer cell lines, showcasing significant antiproliferative activity.

- A comparative study indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that modifications in their chemical structure can enhance or reduce their therapeutic potential.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

- Preliminary investigations indicated that it possesses inhibitory activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table: Biological Activity Summary

Notable Research Findings

- Antiproliferative Effects : A study demonstrated that modifications in substituents on the phenyl ring significantly affected the compound's potency against cancer cell lines.

- Mechanistic Insights : Research indicated that the compound may disrupt cellular pathways involved in tumor growth, although specific mechanisms remain under investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. A key step is the bromination of the furan ring and subsequent amidation using coupling reagents like EDCl/HOBt. Purity optimization requires chromatographic purification (e.g., silica gel column chromatography) and recrystallization from ethanol or acetonitrile. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts .

- Quality Control : Confirm purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,5-positions on phenyl ring; bromine on furan).

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects (e.g., dihedral angles between furan and phenyl rings) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₃H₁₀BrClNO₃) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Screening Platforms :

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify target engagement.

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., 5-HT₂A) .

Advanced Research Questions

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., cytochrome P450 enzymes). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with residues like Asp155 or Arg212 .

- Pharmacophore Modeling : Identify essential features (e.g., halogen bonding from Br/Cl, hydrogen-bond acceptors in furan) using MOE or Discovery Studio .

Q. How can researchers address contradictions in reported biological activities of this compound?

- Data Reconciliation :

- Dose-Response Curves : Replicate assays across multiple labs to confirm EC₅₀/IC₅₀ consistency.

- Meta-Analysis : Compare structural analogs (e.g., 5-bromo vs. 5-chloro derivatives) to isolate substituent effects .

- Orthogonal Assays : Validate activity via independent methods (e.g., Western blot for protein expression alongside SPR) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

- Environmental Persistence :

- Hydrolysis Studies : Monitor degradation in buffers (pH 4–9) at 25°C; quantify half-life via LC-MS.

- Bioaccumulation : Use logP (calculated XlogP ≈ 3.2) to predict lipid solubility and BCF (bioconcentration factor) .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hr LC₅₀ testing; compare to EPA guidelines .

Q. How do substituent variations (e.g., Br vs. Cl, methoxy positioning) affect the compound’s pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- Metabolic Stability : Incubate with liver microsomes; track metabolite formation (e.g., demethylation of methoxy groups via CYP3A4).

- Permeability : Caco-2 cell assay to assess intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high bioavailability) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Scalability Issues :

- Exothermic Reactions : Use jacketed reactors with precise temperature control (-10°C to 25°C) during bromination.

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Yield Optimization : Design of experiments (DoE) to refine stoichiometry (e.g., 1.2 eq. bromine, 2.5 eq. base) and solvent systems (e.g., DMF/THF mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.